molecular formula C32H55NO25 B11829438 Lnfp I

Lnfp I

货号: B11829438
分子量: 853.8 g/mol
InChI 键: FZIVHOUANIQOMU-YIHIYSSUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lacto-N-fucopentaose I (LNFP I) is a human milk oligosaccharide (HMO) that is highly abundant in human milk. It is a fucosylated oligosaccharide, meaning it contains fucose, a hexose deoxy sugar. This compound plays a crucial role in the development of the infant gut microbiota and immune system. It is known for its prebiotic properties and its ability to inhibit pathogen adhesion to the intestinal lining .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of LNFP I involves multiple steps, primarily focusing on glycosylation reactions. The process typically starts with lactose, which undergoes a series of enzymatic reactions to form this compound. The key enzymes involved are β-N-acetylglucosaminyltransferase, β1,3-galactosyltransferase, and α1,2-fucosyltransferase. These enzymes catalyze the addition of N-acetylglucosamine, galactose, and fucose, respectively, to the lactose backbone .

Industrial Production Methods

Industrial production of this compound has been optimized using microbial metabolic engineering. Researchers have developed high-efficiency microbial strains that can produce this compound in large quantities. For example, a team from Jiangnan University engineered Escherichia coli strains to express the necessary glycosyltransferases and enhance the synthesis pathways for the required sugar nucleotides. This method has achieved high yields and purity of this compound, making it suitable for large-scale production .

化学反应分析

Types of Reactions

LNFP I primarily undergoes glycosylation reactions, where sugar moieties are added to its structure. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved by enzymes such as glycosidases.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include sugar nucleotides like UDP-N-acetylglucosamine, UDP-galactose, and GDP-fucose. The reactions are typically carried out under mild conditions, often in aqueous solutions at neutral pH and moderate temperatures.

Major Products

The major product of these reactions is this compound itself. depending on the specific glycosyltransferases used, other fucosylated oligosaccharides such as lacto-N-fucopentaose II and III can also be formed .

科学研究应用

LNFP I has a wide range of applications in scientific research:

作用机制

LNFP I exerts its effects primarily through its interaction with the gut microbiota and the immune system. It acts as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that support gut health. This compound also inhibits the adhesion of pathogens to the intestinal lining by acting as a decoy receptor, preventing infections .

相似化合物的比较

LNFP I is part of a family of fucosylated oligosaccharides that includes lacto-N-fucopentaose II and III, and lacto-N-difucohexaose I. These compounds share similar structures but differ in the number and position of fucose residues. This compound is unique in its specific glycosidic linkages and its high abundance in human milk. Compared to other HMOs, this compound has been shown to have a stronger effect on promoting the growth of bifidobacteria and inhibiting pathogen adhesion .

Similar Compounds

  • Lacto-N-fucopentaose II (LNFP II)
  • Lacto-N-fucopentaose III (LNFP III)
  • Lacto-N-difucohexaose I (LNDFH I)
  • 2’-Fucosyllactose (2’-FL)

This compound stands out due to its specific structure and its significant role in infant health, making it a valuable compound for both research and industrial applications.

属性

分子式

C32H55NO25

分子量

853.8 g/mol

IUPAC 名称

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)18(43)22(47)30(50-7)58-27-19(44)15(40)9(3-34)54-32(27)56-25-13(33-8(2)38)29(52-10(4-35)16(25)41)57-26-17(42)11(5-36)53-31(23(26)48)55-24-12(6-37)51-28(49)21(46)20(24)45/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,25+,26-,27+,28?,29-,30-,31-,32-/m0/s1

InChI 键

FZIVHOUANIQOMU-YIHIYSSUSA-N

手性 SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。